molecular formula C22H20N4O3 B11099117 2-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(pyridin-2-ylmethyl)acetamide

2-{(2E)-2-[2-(benzyloxy)benzylidene]hydrazinyl}-2-oxo-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11099117
M. Wt: 388.4 g/mol
InChI Key: FSWHFLSGKGEGOF-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYLMETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzyloxyphenyl group, a hydrazino group, and a pyridylmethyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYLMETHYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the condensation of 2-benzyloxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-pyridylmethylamine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYLMETHYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.

    Reduction: The hydrazone group can be reduced to form hydrazine derivatives.

    Substitution: The pyridylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the hydrazone group can produce hydrazine derivatives.

Scientific Research Applications

2-(2-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYLMETHYL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group can interact with hydrophobic pockets in proteins, while the hydrazino group can form hydrogen bonds with active site residues. The pyridylmethyl group can enhance the compound’s binding affinity through π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyloxyphenylacetic acid: Shares the benzyloxyphenyl group but lacks the hydrazino and pyridylmethyl groups.

    2-Benzyloxybenzoic acid: Similar structure but with a carboxylic acid group instead of the hydrazino and pyridylmethyl groups.

Uniqueness

2-(2-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}HYDRAZINO)-2-OXO-N-(2-PYRIDYLMETHYL)ACETAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-N-(pyridin-2-ylmethyl)oxamide

InChI

InChI=1S/C22H20N4O3/c27-21(24-15-19-11-6-7-13-23-19)22(28)26-25-14-18-10-4-5-12-20(18)29-16-17-8-2-1-3-9-17/h1-14H,15-16H2,(H,24,27)(H,26,28)/b25-14+

InChI Key

FSWHFLSGKGEGOF-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)C(=O)NCC3=CC=CC=N3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.